molecular formula C11H12O2 B1200426 7-Methoxy-2-tetralone CAS No. 4133-34-0

7-Methoxy-2-tetralone

Cat. No. B1200426
CAS RN: 4133-34-0
M. Wt: 176.21 g/mol
InChI Key: XEAPZXNZOJGVCZ-UHFFFAOYSA-N
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Patent
US09029113B2

Procedure details

The recombinant E. coli obtained in Example 2 was inoculated into 5 mL of a 2× YT medium containing 200 μg/mL of ampicillin and cultured with shaking at 30° C. for 28 hours. To 500 μL of the resulting culture liquid was added 500 μL of a 0.2 M potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal phosphate, and the mixture was sonicated so that a cell-free extract was obtained. Subsequently, 100 μL of the cell-free extract was added to 305 μL of a substrate solution having the composition shown below. After the mixture was allowed to react at 30° C. for 1 hour, 50 μL of 6 N hydrochloric acid was added to stop the reaction. The optical purity of the produced (S)-7-methoxy-2-aminotetralin was measured using HPLC under the conditions shown below. As a result, the modified enzymes shown in Table 2 had stereoselectivity higher than that of the wild-type.
[Compound]
Name
2
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:9])N2[C@H]1C(O)=O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[CH3:49][O:50][C:51]1[CH:60]=[C:59]2[C:54]([CH2:55][CH2:56][C@H:57](N)[CH2:58]2)=[CH:53][CH:52]=1>Cl>[CH3:49][O:50][C:51]1[CH:60]=[C:59]2[C:54]([CH2:55][CH2:56][C:57](=[O:9])[CH2:58]2)=[CH:53][CH:52]=1 |f:1.2.3.4|

Inputs

Step One
Name
2
Quantity
5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CC[C@@H](CC2=C1)N
Step Six
Name
Quantity
50 μL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
cultured with shaking at 30° C. for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
coli obtained in Example 2
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated so that
EXTRACTION
Type
EXTRACTION
Details
a cell-free extract
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
Subsequently, 100 μL of the cell-free extract
ADDITION
Type
ADDITION
Details
was added to 305 μL of a substrate solution
CUSTOM
Type
CUSTOM
Details
to react at 30° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
Smiles
COC1=CC=C2CCC(CC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.